molecular formula C9H8FNO5S2 B2863483 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride CAS No. 877964-21-1

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride

Cat. No.: B2863483
CAS No.: 877964-21-1
M. Wt: 293.28
InChI Key: MEIBQVWCFSZNOP-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a benzisothiazolone core. This compound is structurally characterized by a 1,2-benzisothiazol-3-one moiety with a 1,1-dioxide (sultam) group at position 2, linked to an ethanesulfonyl fluoride substituent. It is commercially available (e.g., Santa Cruz Biotechnology, sc-339395) and priced at $270–$583 per 250 mg–1 g . Its significance lies in its role as a precursor or intermediate in medicinal chemistry, particularly in prodrug strategies and enzyme inhibition studies. Notably, derivatives of this compound exhibit reduced hepatotoxicity due to alternative metabolic pathways that yield hydrophilic metabolites, avoiding the formation of toxic electrophilic intermediates like NAPQI .

Properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5S2/c10-17(13,14)6-5-11-9(12)7-3-1-2-4-8(7)18(11,15)16/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIBQVWCFSZNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride typically involves the reaction of benzisothiazole derivatives with ethanesulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield sulfoxide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone, sulfoxide, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonyl fluoride-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in enzyme inhibition studies, where the compound irreversibly modifies the active site of target enzymes, leading to their inactivation.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The benzisothiazolone core is a common scaffold in pharmaceuticals and agrochemicals. Below is a comparison of key analogues:

Compound Name Substituents (R) Molecular Weight Key Features
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride Ethanesulfonyl fluoride 317.29 g/mol High electrophilicity; used in prodrugs and enzyme targeting .
Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Impurity D) Methyl ester 255.25 g/mol Pharmaceutical impurity; ester group enhances hydrolytic stability .
Ethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Impurity E) Ethyl ester 269.28 g/mol Similar to Impurity D with longer alkyl chain; used in synthesis .
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 2-Ethylphenyl acetamide 358.41 g/mol Anticancer and antimicrobial activity; improved CNS penetration .
N-(4-Hydroxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 4-Hydroxyphenyl acetamide 332.33 g/mol Enhanced solubility due to phenolic group; potential for CNS applications .

Key Research Findings

Reduced Toxicity: The ethanesulfonyl fluoride group in the target compound facilitates hydrolysis to non-toxic metabolites, contrasting with NAPQI-producing drugs like acetaminophen .

Structure-Activity Relationships (SAR) :

  • Electrophilic Sulfonyl Fluorides : React with serine hydrolases, making them valuable in covalent inhibitor design .
  • Polar Substituents (e.g., hydroxyl groups): Enhance solubility but may reduce membrane permeability .

Industrial Applications : Used in ion-exchange membranes (e.g., copolymers with tetrafluoroethylene) for food processing, highlighting its versatility beyond pharmaceuticals .

Biological Activity

Introduction

The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride, commonly referred to as a benzisothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Structure and Composition

  • IUPAC Name: this compound
  • Molecular Formula: C9H8FNO4S
  • Molecular Weight: 251.23 g/mol
  • CAS Number: 59826-54-9

Chemical Structure

The chemical structure of the compound features a benzisothiazole core with sulfonyl fluoride and dioxido groups that are crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzisothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/mL, demonstrating a broad spectrum of activity .

Antiviral Activity

Recent investigations have shown that derivatives of benzisothiazole can inhibit viral proteases. For instance, compounds similar to the one were tested against the dengue virus NS2BNS3 protease. The results indicated promising inhibitory activities with IC50 values in the micromolar range, suggesting potential for development as antiviral agents .

Anticancer Potential

Benzisothiazole derivatives have also been evaluated for anticancer properties. In particular, their ability to induce apoptosis in cancer cells has been documented. A series of studies demonstrated that these compounds could inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptotic pathways .

Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that while some derivatives exhibited low toxicity at therapeutic doses, others showed significant developmental toxicity at higher concentrations. This highlights the importance of careful evaluation during the drug development process .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialGram-positive bacteria250 - 7.81 µg/mL
Gram-negative bacteriaVaries
Candida albicansVaries
AntiviralDengue Virus NS2BNS3 ProteaseMicromolar range
AnticancerVarious cancer cell linesVaries
ToxicityZebrafish embryosLow to moderate

Case Studies

Case Study 1: Antimicrobial Efficacy
A study synthesized a series of benzisothiazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the benzisothiazole structure enhanced antimicrobial potency compared to standard antibiotics .

Case Study 2: Antiviral Screening
In a screening for antiviral activity against dengue virus, two specific derivatives showed significant inhibition of viral replication in cell cultures. This study utilized both dose-response experiments and computational docking analyses to elucidate the binding interactions between the compounds and viral protease .

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